molecular formula C25H20FN3 B2859479 8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-20-1

8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2859479
CAS No.: 901265-20-1
M. Wt: 381.454
InChI Key: PQQZUFACFAMCMM-UHFFFAOYSA-N
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Description

8-Ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound belonging to the pyrazoloquinoline family. Its core structure comprises a pyrazole ring fused to a quinoline scaffold, with substitutions at positions 1, 3, and 6. The ethyl group at position 8, 3-fluorophenyl at position 1, and 4-methylphenyl at position 3 contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3/c1-3-17-9-12-23-21(13-17)25-22(15-27-23)24(18-10-7-16(2)8-11-18)28-29(25)20-6-4-5-19(26)14-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQZUFACFAMCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Quinoline Ring Formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aromatic aldehyde or ketone to form the quinoline ring.

    Functional Group Introduction: The ethyl, fluorophenyl, and methylphenyl groups are introduced through various substitution reactions, often involving Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents, nitrating agents, and organometallic reagents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted pyrazoloquinolines depending on the reagents used.

Scientific Research Applications

8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism can vary depending on the specific application and the biological target.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: Amino groups at position 3 (e.g., 2i, 2m) correlate with potent anti-inflammatory activity, inhibiting NO production in LPS-induced RAW 264.7 cells with IC50 values <1 μM . In contrast, hydrophobic substituents (e.g., ethyl, methylphenyl) in the target compound may prioritize membrane permeability over direct anti-inflammatory efficacy.

Electron-Withdrawing vs. Electron-Donating Groups :

  • Fluorine at position 1 (3-fluorophenyl) introduces electron-withdrawing effects, which may stabilize the aromatic system and influence receptor binding. Analog 2i, with a 4-hydroxyphenyl group (electron-donating), shows enhanced anti-inflammatory activity due to improved hydrogen bonding .

Comparative QSAR Insights: QSAR studies on pyrazoloquinolines highlight the importance of polar surface area (PSA) and hydrogen bond acceptors. Compounds with PSA ~22.7 Ų (e.g., the target compound) exhibit moderate solubility but may require structural optimization for therapeutic use .

Pharmacokinetic and Physicochemical Comparisons

Parameter Target Compound 2i 2m C350-0462 (8-OEt analog)
logP 6.58 1.98 2.12 ~5.2
Hydrogen Bond Acceptors 2 4 5 3
Polar Surface Area (Ų) 22.7 71.5 90.9 38.3*
Molecular Weight 381.45 304.30 332.31 397.45

*Calculated using fragment-based methods.

Implications:

  • Amino-substituted analogs (2i, 2m) exhibit lower logP and higher PSA, favoring aqueous solubility and target engagement in peripheral tissues .

Case Study: Anti-Inflammatory Derivatives

Derivatives like 2i and 2m inhibit iNOS and COX-2 expression, with mechanisms tied to their amino and hydroxyl/COOH groups . In contrast, the target compound’s lack of polar substituents may limit direct anti-inflammatory effects but could serve as a lead for structural hybridization (e.g., introducing amino groups at position 3).

Biological Activity

The compound 8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its anti-inflammatory, anti-cancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19H18FN3
  • Molecular Weight : 319.36 g/mol
  • CAS Number : 76606-39-8

The presence of the ethyl group and the fluorophenyl moiety contributes to its unique biological properties.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. The mechanism primarily involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. In these studies, compounds similar to this compound showed promising results in reducing NO levels, attributed to their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

CompoundIC50 (µM)Mechanism
This compoundTBDInhibition of iNOS and COX-2
Control (1400 W)0.39iNOS inhibitor

Anti-cancer Activity

The potential anti-cancer effects of this compound have also been explored. Pyrazolo[4,3-c]quinolines have been shown to induce apoptosis in various cancer cell lines. The compound's structural features allow it to interact with multiple cellular pathways involved in cancer progression.

In vitro studies indicate that derivatives with similar structures exhibit cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the disruption of cell cycle progression and induction of apoptosis through caspase activation.

Cell LineIC50 (µM)Notes
MCF-7TBDInduces apoptosis
HeLaTBDCell cycle arrest

Case Studies

Case Study 1: Inhibition of NO Production
A study evaluated several pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit NO production in RAW 264.7 cells. The results indicated that compounds with electron-donating groups at specific positions on the phenyl ring enhanced their inhibitory activity.

Case Study 2: Cytotoxicity in Cancer Cells
Another investigation into the cytotoxic effects of pyrazolo[4,3-c]quinolines revealed that specific substitutions on the quinoline ring significantly influenced their anti-cancer activity. The study highlighted that para-substituted derivatives exhibited superior activity compared to ortho-substituted counterparts.

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